molecular formula C12H14N4O4S B590249 Sulfadoxine-d4 CAS No. 1330266-05-1

Sulfadoxine-d4

Cat. No. B590249
CAS RN: 1330266-05-1
M. Wt: 314.352
InChI Key: PJSFRIWCGOHTNF-LNFUJOGGSA-N
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Description

Sulfadoxine-d4 is the deuterium labeled Sulfadoxine . Sulfadoxine is a long-acting sulfonamide that is used, usually in combination with other agents, for respiratory, urinary tract, and malarial infections . It inhibits HIV replication in peripheral blood mononuclear cells .


Synthesis Analysis

A method for one-pot synthesis of sulfadoxine by monitoring a reaction progress through HPLC has been disclosed . This method belongs to the technical field of medicines .


Molecular Structure Analysis

The molecular formula of this compound is C12H10D4N4O4S . The average mass is 310.329 Da and the monoisotopic mass is 310.073578 Da .


Chemical Reactions Analysis

This compound is a sulfa drug, often used in combination with pyrimethamine to treat malaria . This medicine may also be used to prevent malaria in people who are living in, or will be traveling to, an area where there is a chance of getting malaria . Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase .


Physical And Chemical Properties Analysis

The physico-chemical properties and stability of amorphous sulfadoxine were studied using hot-stage microscopy (HSM), scanning electron microscopy (SEM), x-ray powder diffractometry (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), as well as microcalorimetry .

Scientific Research Applications

Environmental Remediation and Bacterial Degradation

A study by Zhang et al. (2012) highlighted the capability of a bacterial strain, Pseudomonas sp. DX7, isolated from a marine environment, in degrading sulfadoxine. This bacterium was able to degrade approximately 30% of sulfadoxine under optimal conditions, suggesting its potential application in the bioremediation of environments contaminated with sulfonamides, such as sulfadoxine. This finding is significant as it presents an environmentally friendly method to mitigate sulfonamide pollution, which is a byproduct of the extensive use of these compounds in medicine and agriculture (Zhang et al., 2012).

Antimalarial Resistance and Pharmacogenetics

Research on sulfadoxine's resistance mechanisms, particularly in the context of malaria treatment, reveals insights into the genetic makeup that confers resistance to this drug. Korsinczky et al. (2004) identified specific amino acids in the dihydropteroate synthase (DHPS) enzyme of Plasmodium vivax, which reduce the binding efficiency of sulfadoxine, contributing to the parasite's resistance. Such studies are crucial for understanding resistance patterns and developing strategies to overcome these challenges in malaria-endemic regions (Korsinczky et al., 2004).

Pharmacokinetics and Drug Efficacy

The pharmacokinetic properties of sulfadoxine, particularly when used in combination therapies like sulfadoxine-pyrimethamine (SP), have been extensively studied. One notable study by Green et al. (2007) investigated how HIV status affects the pharmacokinetics of SP in pregnant women. The study found that HIV status did not significantly influence the pharmacokinetic parameters of sulfadoxine and pyrimethamine, suggesting that SP's effectiveness and dosing recommendations could be consistent regardless of HIV status in this demographic (Green et al., 2007).

Charge-transfer Complexes and Drug Stability

In the realm of pharmaceutical sciences, the formation of charge-transfer complexes involving sulfadoxine has been explored to improve drug stability and solubility. Refat (2011) conducted a study on the charge-transfer reactions between sulfadoxine and various acceptors like iodine and picric acid. This research contributes to our understanding of how sulfadoxine's physical and chemical properties can be manipulated to enhance its pharmaceutical formulations (Refat, 2011).

Mechanism of Action

Target of Action

Sulfadoxine-d4 primarily targets Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .

Mode of Action

This compound acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, this compound interferes with the synthesis of folic acid . This disruption in folic acid synthesis affects the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, this compound disrupts the production of folic acid, a vital nutrient for the Plasmodium parasite . This disruption leads to a deficiency in folic acid, which in turn affects the synthesis, repair, and methylation of DNA, impairing the growth and reproduction of the parasite .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability

Result of Action

The action of this compound results in the inhibition of the growth and reproduction of the Plasmodium parasite . By disrupting the synthesis of folic acid, a vital nutrient for the parasite, this compound affects the synthesis, repair, and methylation of DNA, which are crucial for the parasite’s cell growth . This leads to a difficulty in the parasite’s ability to reproduce .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of fresh erythrocytes has been shown to influence the rate at which P. falciparum erythrocytic parasites differentiate to sexual stages . Additionally, “stress” is also thought to cause P. falciparum to commit to sexual development . These factors could potentially influence the effectiveness of this compound in inhibiting the growth and reproduction of the parasite.

Safety and Hazards

Sulfadoxine-d4 causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

The decreasing effectiveness of SP in East Africa, and lack of a clear alternative IPTp regimen, highlight the importance of continued research into IPTp options . There is an urgent need to identify new drug regimens that can be used for intermittent preventative therapy in pregnancy .

Biochemical Analysis

Biochemical Properties

Sulfadoxine-d4, like its parent compound Sulfadoxine, inhibits dihydropteroate synthetase (DHPS), an enzyme involved in folic acid synthesis . It competes with 4-aminobenzoate (PABA), the native substrate of DHPS, and inhibits PABA incorporation into folic acid .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its primary effect is the inhibition of folic acid synthesis, which is essential for purine and pyrimidine synthesis. Therefore, this compound has antiproliferative activity in non-resistant P. falciparum .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of DHPS. It competes with PABA, the native substrate of DHPS, and inhibits PABA incorporation into folic acid . This inhibition disrupts the synthesis of folic acid, a crucial component for purine and pyrimidine synthesis.

Metabolic Pathways

This compound is involved in the metabolic pathway of folic acid synthesis. It interacts with the enzyme DHPS and inhibits the incorporation of PABA into folic acid .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Sulfadoxine-d4 involves the introduction of four deuterium atoms in the Sulfadoxine molecule. This can be achieved by using deuterated reagents in the synthesis pathway.", "Starting Materials": [ "4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide", "Deuterated reagents (e.g. deuterated solvents, deuterated acids)" ], "Reaction": [ "The synthesis of Sulfadoxine-d4 can be achieved through the following steps:", "1. Protection of the amino group of 4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide using a suitable protecting group.", "2. Deuteration of the protected amine using deuterated reagents (e.g. deuterated solvents, deuterated acids).", "3. Removal of the protecting group to yield 4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4.", "4. Reaction of 4-amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4 with 2,4-dichloro-5-sulfamoylbenzoic acid to yield Sulfadoxine-d4." ] }

CAS RN

1330266-05-1

Molecular Formula

C12H14N4O4S

Molecular Weight

314.352

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D

InChI Key

PJSFRIWCGOHTNF-LNFUJOGGSA-N

SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

synonyms

4-Amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide-d4;  N1-(5,6-Dimethoxy-_x000B_4-pyrimidinyl)sulfanilamide-d4;  4,5-Dimethoxy-6-sulfanilamidopyrimidine-d4;  4-Sulfanilamido-5,6-dimethoxypyrimidine-d4;  Fanasil-d4;  Fanasulf-d4;  Orthosulfin-d4;  Ro 4-439

Origin of Product

United States

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